1-(4-fluorophenyl)-4-[(4-fluorophenyl)methoxy]-N-(3-methoxypropyl)-1H-pyrazole-3-carboxamide
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Overview
Description
1-(4-fluorophenyl)-4-[(4-fluorophenyl)methoxy]-N-(3-methoxypropyl)-1H-pyrazole-3-carboxamide is a synthetic organic compound that belongs to the class of pyrazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-fluorophenyl)-4-[(4-fluorophenyl)methoxy]-N-(3-methoxypropyl)-1H-pyrazole-3-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with 1,3-diketones.
Introduction of the fluorophenyl groups: This step may involve nucleophilic aromatic substitution reactions.
Carboxamide formation: This step involves the reaction of the pyrazole derivative with an appropriate carboxylic acid derivative.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
1-(4-fluorophenyl)-4-[(4-fluorophenyl)methoxy]-N-(3-methoxypropyl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This can lead to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, such as converting carboxamides to amines.
Substitution: Halogen atoms in the fluorophenyl groups can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols, alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions can introduce new functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Potential therapeutic applications, including anti-inflammatory, analgesic, or anticancer properties.
Industry: Used in the development of new materials or as intermediates in chemical manufacturing.
Mechanism of Action
The mechanism of action of 1-(4-fluorophenyl)-4-[(4-fluorophenyl)methoxy]-N-(3-methoxypropyl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition of specific enzymes involved in disease pathways.
Receptors: Binding to receptors to modulate their activity.
Pathways: Interference with cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-chlorophenyl)-4-[(4-chlorophenyl)methoxy]-N-(3-methoxypropyl)-1H-pyrazole-3-carboxamide
- 1-(4-bromophenyl)-4-[(4-bromophenyl)methoxy]-N-(3-methoxypropyl)-1H-pyrazole-3-carboxamide
Uniqueness
1-(4-fluorophenyl)-4-[(4-fluorophenyl)methoxy]-N-(3-methoxypropyl)-1H-pyrazole-3-carboxamide is unique due to the presence of fluorine atoms, which can significantly influence its biological activity and chemical properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.
Properties
IUPAC Name |
1-(4-fluorophenyl)-4-[(4-fluorophenyl)methoxy]-N-(3-methoxypropyl)pyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21F2N3O3/c1-28-12-2-11-24-21(27)20-19(29-14-15-3-5-16(22)6-4-15)13-26(25-20)18-9-7-17(23)8-10-18/h3-10,13H,2,11-12,14H2,1H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDJQLEOABGZCBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)C1=NN(C=C1OCC2=CC=C(C=C2)F)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21F2N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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